A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
Abstract
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate (CAS No. 91920-52-4) is a substituted phenoxyacetate derivative with potential applications as a key intermediate in the synthesis of complex bioactive molecules.[1] As with any high-value chemical entity in a research or drug development pipeline, unambiguous structural confirmation is a prerequisite for its use. This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. In the absence of a complete, publicly available experimental dataset, this document leverages foundational spectroscopic principles and data from analogous structures to establish the expected spectral signatures. We will detail the anticipated results from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a rationale for the predicted data, best-practice experimental protocols, and expert insights to guide researchers in confirming the structure and purity of this specific molecule.
Molecular Structure and Analytical Overview
The first step in any spectroscopic analysis is a thorough examination of the target molecule's structure to identify its constituent functional groups and unique atomic environments. This allows for the formation of a hypothesis-driven analytical strategy.
Molecular Formula: C₁₀H₁₁ClFNO₃[1] Molecular Weight: 247.65 g/mol [1]
The structure contains several key features that will give rise to distinct spectroscopic signals:
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A tri-substituted aromatic ring , which will produce characteristic signals in the aromatic region of NMR spectra. The coupling patterns will be influenced by both the adjacent proton and the fluorine atom.
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An ethyl ester group (-COOCH₂CH₃), which will present a classic triplet and quartet pattern in the ¹H NMR spectrum.
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An ether linkage and an adjacent methylene group (-O-CH₂-CO-), resulting in a singlet in the ¹H NMR spectrum.
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Halogen substituents (Chloro- and Fluoro-), which will influence the electronic environment and thus the chemical shifts in NMR, and in the case of chlorine, produce a characteristic isotopic pattern in mass spectrometry.
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A primary amino group (-NH₂), which will have a characteristic stretching vibration in the IR spectrum and a labile proton signal in the ¹H NMR.
Caption: Molecular structure of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate.
¹H NMR Spectroscopy: A Predictive Analysis
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the precise connectivity of a small molecule. By analyzing chemical shifts, integration values, and spin-spin coupling patterns, a detailed structural map can be constructed.
Expert Rationale & Predicted Data
The structure presents five distinct proton environments. The ethyl ester will produce a characteristic upfield quartet and triplet. The methylene protons of the acetate bridge, being adjacent to an oxygen and a carbonyl group, will appear as a singlet further downfield. The two aromatic protons will be in the downfield region, with their multiplicity influenced by coupling to the adjacent fluorine atom. The amino protons typically appear as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.
The predictions below are based on data from analogous compounds, such as ethyl 2-(4-aminophenoxy) acetate and ethyl chloroacetate, with adjustments made for the electronic effects of the chloro and fluoro substituents.[2]
| Assignment (Label) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Justification |
| -CH₃ (C10-H) | ~ 1.25 | Triplet (t) | 3H | J = ~7.1 Hz | Aliphatic methyl group coupled to the adjacent -CH₂- group. |
| -O-CH₂-CH₃ (C9-H) | ~ 4.22 | Quartet (q) | 2H | J = ~7.1 Hz | Methylene group deshielded by adjacent oxygen, coupled to the -CH₃ group. |
| -O-CH₂-CO- (C7-H) | ~ 4.70 | Singlet (s) | 2H | N/A | Methylene group deshielded by ether oxygen and carbonyl. No adjacent protons to couple with. |
| Ar-H (C6-H) | ~ 6.95 | Doublet (d) | 1H | J(H-F) = ~8-10 Hz | Aromatic proton ortho to the ether linkage and meta to the fluorine. Split by fluorine. |
| Ar-H (C3-H) | ~ 7.15 | Doublet (d) | 1H | J(H-F) = ~6-8 Hz | Aromatic proton ortho to the chloro group and ortho to the fluorine. Split by fluorine. |
| -NH₂ | ~ 3.5 - 5.0 | Broad Singlet (br s) | 2H | N/A | Labile protons; chemical shift and peak shape are solvent and concentration dependent. |
Self-Validating Experimental Protocol
A robust protocol ensures data is reproducible and free from artifacts.
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Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expert Insight: DMSO-d₆ is often preferred for compounds with amino groups as it can slow down proton exchange, sometimes allowing for the observation of N-H coupling.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
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Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better resolution of aromatic signals and coupling constants).
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Acquisition Parameters:
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Pulse Program: Standard single-pulse (zg30).
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Acquisition Time (AQ): ≥ 3 seconds to ensure good digitization of sharp signals.
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Relaxation Delay (D1): 2-5 seconds. A longer delay (e.g., 5x T₁) is critical for accurate integration.
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Number of Scans (NS): 8-16 scans, depending on sample concentration.
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Data Processing: Apply an exponential multiplication function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and measure coupling constants.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and offering insights into their electronic nature (aliphatic, aromatic, carbonyl, etc.).
Expert Rationale & Predicted Data
The molecule has 10 carbon atoms, and due to molecular asymmetry, all 10 are expected to be chemically unique, giving rise to 10 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the ester will be the most downfield signal. The six aromatic carbons will appear in the typical 110-160 ppm range, with their specific shifts influenced by the attached substituents (O, Cl, F, N). The C-F and C-Cl bonds will have a significant electronic effect, and the C-F bond will also cause splitting of the carbon signal (¹JCF, ²JCF, etc.), which can be observed in a non-decoupled or fluorine-coupled spectrum.
| Assignment (Label) | Predicted δ (ppm) | Justification |
| -C H₃ (C10) | ~ 14.0 | Typical upfield shift for an aliphatic methyl carbon in an ethyl ester.[2] |
| -O-C H₂-CH₃ (C9) | ~ 61.5 | Aliphatic methylene carbon deshielded by the adjacent ester oxygen.[2] |
| -O-C H₂-CO- (C7) | ~ 66.0 | Aliphatic methylene carbon deshielded by the ether oxygen. |
| Aromatic Carbons (C1-C6) | 110 - 155 | Six distinct signals are expected in this range. The carbon directly bonded to fluorine (C4) will show a large ¹J(C-F) coupling and a downfield shift. Carbons bonded to oxygen (C1) and nitrogen (C5) will also be significantly downfield. |
| C =O (C8) | ~ 168.5 | Characteristic chemical shift for an ester carbonyl carbon.[2] |
Self-Validating Experimental Protocol
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
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Instrument Setup: Use the same NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
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Spectral Width: 0 to 220 ppm.
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Acquisition Time (AQ): ~1-2 seconds.
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Relaxation Delay (D1): 2 seconds. Expert Insight: Due to the long relaxation times of quaternary carbons, this delay is crucial for their observation.
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Number of Scans (NS): 512 to 2048 scans, or more, as ¹³C has a low natural abundance.
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Data Processing: Apply an exponential multiplication function (line broadening of 1-2 Hz). Phase, baseline correct, and calibrate the spectrum using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry: Molecular Weight and Formula Confirmation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental composition.
Expert Rationale & Predicted Data
Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule, [M+H]⁺. The key diagnostic feature will be the isotopic pattern arising from the single chlorine atom. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This will result in two prominent peaks for the molecular ion cluster, separated by 2 mass units (Da), with a ~3:1 intensity ratio. This pattern is a highly reliable indicator for the presence of one chlorine atom.
| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Relative Intensity | Justification |
| [M+H]⁺ | 248.05 | 250.05 | ~3:1 | Protonated molecular ion. The isotopic pattern confirms one chlorine atom. |
| [M+Na]⁺ | 270.03 | 272.03 | ~3:1 | Sodium adduct, commonly observed in ESI-MS. |
Predicted Fragmentation: Under higher energy conditions (e.g., tandem MS or GC-MS with electron ionization), fragmentation will occur. A likely fragmentation pathway involves the cleavage of the ester side chain.
Caption: A potential ESI-MS/MS fragmentation pathway for the target molecule.
Self-Validating Experimental Protocol
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap for accurate mass measurement, which can confirm the elemental formula.
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Ionization Method: ESI in positive ion mode is recommended.
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Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.
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Data Analysis:
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Identify the peak corresponding to [M+H]⁺.
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Verify the ~3:1 isotopic pattern for the A and A+2 peaks.
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Compare the measured accurate mass to the theoretical mass calculated for C₁₀H₁₂ClFNO₃⁺. A mass error of <5 ppm provides high confidence in the elemental formula.
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Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Expert Rationale & Predicted Data
The IR spectrum will be dominated by strong absorptions from the N-H bonds of the amine and the C=O bond of the ester. The aromatic ring and C-O ether linkages will also provide characteristic signals in the fingerprint region.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Justification |
| 3350 - 3450 | N-H Stretch | Primary Amine (-NH₂) | A characteristic doublet is expected for the symmetric and asymmetric stretching of the primary amine. |
| 2850 - 3000 | C-H Stretch | Aliphatic (sp³) | Stretching vibrations from the CH₂ and CH₃ groups of the ethyl acetate moiety. |
| ~ 1750 | C=O Stretch | Ester | A strong, sharp absorption typical for an ester carbonyl group. |
| ~ 1600, ~1500 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| 1200 - 1250 | C-O Stretch | Ether / Ester | Asymmetric C-O-C stretching from the aryl ether and ester groups. |
| 1050 - 1150 | C-F Stretch | Aryl Fluoride | Strong absorption due to the highly polar C-F bond. |
| 700 - 800 | C-Cl Stretch | Aryl Chloride | Characteristic absorption for the C-Cl bond. |
Self-Validating Experimental Protocol
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Sample Preparation: If the sample is a solid, the easiest and most common method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.
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Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The typical spectral range is 4000 to 400 cm⁻¹.
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Data Analysis: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the major absorption bands and compare them to the predicted values.
Integrated Analytical Workflow
No single technique provides a complete structural picture. True confidence in structural elucidation comes from the synergistic integration of all spectroscopic data. The logical workflow for characterizing a novel or unverified sample of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is a self-validating system where each result corroborates the others.
